methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound belongs to the chromeno[2,3-c]pyrrole family, characterized by a fused tricyclic core (chromene and pyrrolidine rings) with a 3,9-dione motif. The methyl ester group enhances metabolic stability compared to ethyl esters, while the ethoxy substituent may influence lipophilicity and receptor binding .
Properties
Molecular Formula |
C25H20N2O6S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O6S/c1-4-32-15-9-7-8-14(12-15)19-18-20(28)16-10-5-6-11-17(16)33-21(18)23(29)27(19)25-26-13(2)22(34-25)24(30)31-3/h5-12,19H,4H2,1-3H3 |
InChI Key |
ZCAKPDZKFZKOEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the ethoxyphenyl and thiazole groups. The final step involves the esterification of the carboxylate group with methanol. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure.
Chemical Reactions Analysis
Methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C26H22N2O7S
- Molecular Weight : 506.5 g/mol
- IUPAC Name : Methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
The structure features a thiazole ring and a chromeno-pyrrole moiety, which are known to exhibit various biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. The presence of multiple aromatic rings likely contributes to this activity by scavenging free radicals.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For example, thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells .
- Neuroprotective Effects : The compound's ability to protect neuronal cells from oxidative stress is being explored in models of neurodegenerative diseases such as Parkinson's disease . The combination of this compound with other non-dopaminergic treatments has shown promise in enhancing neuroprotection.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in various therapeutic contexts:
Mechanism of Action
The mechanism of action of methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the literature:
Biological Activity
Methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex compound with potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C25H20N2O6S
- Molecular Weight : 476.5 g/mol
- CAS Number : 620587-09-9
This compound features a thiazole ring and a chromeno-pyrrole structure, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have shown that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:
- Antituberculosis Activity : Related derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. Certain compounds demonstrated potent inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 0.5 to 12.5 μg/mL .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A recent study on indole-conjugated chromeno-pyridines indicated that similar compounds can induce apoptosis in cancer cell lines. The mechanisms involved include:
- Inhibition of Cell Proliferation : Compounds with similar structural motifs were found to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or pathogen survival.
- Receptor Interaction : It may interact with specific receptors that regulate cell signaling pathways related to growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death.
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of thiazole and chromeno-pyrrole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values significantly lower than standard antibiotics like ciprofloxacin .
Anticancer Research
In another investigation focusing on indole-conjugated derivatives, the compounds were tested against multiple cancer cell lines (e.g., breast and lung cancer). The study reported that these compounds not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
